molecular formula C12H16BrN3OS B2902678 1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea CAS No. 392237-00-2

1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea

Cat. No.: B2902678
CAS No.: 392237-00-2
M. Wt: 330.24
InChI Key: NNCRGZBERSELQH-UHFFFAOYSA-N
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Description

1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea is an organic compound with the molecular formula C12H15BrN2OS It is a derivative of thiourea, featuring a bromobenzoyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea typically involves the reaction of 3-bromobenzoyl chloride with tert-butylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Duration: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea
  • 1-[(3-Bromobenzoyl)amino]-3-methylthiourea
  • 1-[(3-Bromobenzoyl)amino]-3-phenylthiourea

Uniqueness

1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interaction with biological molecules. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3OS/c1-12(2,3)14-11(18)16-15-10(17)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRGZBERSELQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331070
Record name 1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392237-00-2
Record name 1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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